In Vitro Cytotoxicity vs. KW2152 in Melanoma
In a direct head-to-head comparison using the NCI human tumor cell line screen, DX-52-1 and its parent compound, KW2152, showed comparable potency against a panel of melanoma lines. The LC50 values (concentration required for a 50% reduction in tumor cell burden) were within the same micromolar range for both compounds across five of eight melanoma lines tested . This data establishes DX-52-1 as having similar in vitro cytotoxic efficacy to KW2152, a key comparator.
| Evidence Dimension | In vitro cytotoxicity (LC50) |
|---|---|
| Target Compound Data | LC50 ranging from 0.71 to 7.33 μM |
| Comparator Or Baseline | KW2152: LC50 ranging from 0.49 to 10.93 μM |
| Quantified Difference | Overlapping ranges; mean difference not statistically specified. Both agents achieved 50% growth inhibition in 5/8 melanoma lines. |
| Conditions | 48-hour drug incubation; cell lines: LOX IMVI, SK-MEL-2, UACC-62, UACC-257, M14, SK-MEL-5, MALME-3M (melanoma); endpoint: cellular protein measurement. |
Why This Matters
This direct comparative data confirms DX-52-1's cytotoxic activity is equivalent to KW2152 in vitro, providing a baseline for procurement when selecting between these analogs for melanoma research.
- [1] Plowman J, et al. Efficacy of the quinocarmycins KW2152 and DX-52-1 against human melanoma lines growing in culture and in mice. Cancer Res. 1995 Feb 15;55(4):862-7. PMID: 7850800. View Source
